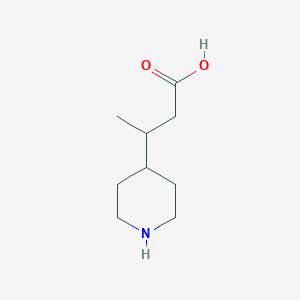
3-(Piperidin-4-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-yl)butanoic acid is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a butanoic acid group . The molecular weight of this compound is 171.24 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, piperidine derivatives are known to undergo a variety of chemical reactions. For instance, esters of 3-oxocarboxylic acid can undergo dehydration in an acidic environment to form tetrahydropyridine .Applications De Recherche Scientifique
Hybrid Molecules for Anticonvulsant and Antinociceptive Activity
Research on hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, which include fragments of known antiepileptic drugs, has shown promising anticonvulsant properties. Compounds synthesized from these acids demonstrated broad spectra of activity across various preclinical seizure models. Specifically, compound 15 displayed favorable anticonvulsant properties with satisfactory protective indexes, making it a potential candidate for further development as an antiepileptic drug (Kamiński et al., 2016).
Molecular Structure Studies
The molecular structure of 3-(Piperidin-1-yl)propionic acid and its adducts with triphenyltin chloride has been explored, revealing intricate hydrogen bonding patterns and molecular interactions. These structural insights contribute to a deeper understanding of the compound's chemical behavior and potential applications in materials science and coordination chemistry (Yan & Khoo, 2005).
Synthesis and Impurity Analysis in Pharmaceuticals
In the pharmaceutical industry, understanding and controlling impurities is crucial for drug safety and efficacy. Studies on the anti-diabetic drug Repaglinide revealed seven novel impurities, providing insights into the drug's synthesis and potential areas for optimization to enhance its purity and performance (Kancherla et al., 2018).
Nonlinear Optics and Quantum Chemistry
Compounds like 3,5-diethyl-2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate have been synthesized and analyzed for their potential applications in nonlinear optics. Quantum chemical calculations and experimental studies have shed light on their molecular properties, such as charge density, HOMO-LUMO energy gap, and electrostatic potential, which are vital for designing materials with specific optical properties (Doss et al., 2017).
Corrosion Inhibition in Industrial Applications
The piperidin-1-yl-phosphonic acid derivatives have been evaluated for their effectiveness as corrosion inhibitors for iron in saline environments. Their ability to form protective films on the metal surface through adsorption significantly reduces corrosion rates, highlighting their potential in industrial maintenance and protection (Amar et al., 2006).
Orientations Futures
Piperidine and its derivatives play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into piperidine derivatives like 3-(Piperidin-4-yl)butanoic acid is likely to continue to be a significant area of focus in the future.
Mécanisme D'action
Target of Action
3-(Piperidin-4-yl)butanoic acid, also known as 4-Piperidine butyric acid, is primarily involved in the synthesis of FK866 , an inhibitor of NAD biosynthesis . The primary target of this compound is the NAD biosynthesis pathway .
Mode of Action
It is known to participate in the synthesis of fk866 , which inhibits NAD biosynthesis . This suggests that the compound may interact with its targets to disrupt or alter the normal functioning of the NAD biosynthesis pathway.
Biochemical Pathways
The compound is involved in the NAD biosynthesis pathway . NAD (Nicotinamide adenine dinucleotide) is a crucial coenzyme in various biological processes, including metabolism, cell signaling, DNA repair, and gene expression. By inhibiting NAD biosynthesis, the compound can affect these processes and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in inhibiting NAD biosynthesis . By inhibiting this pathway, the compound can potentially disrupt various biological processes that depend on NAD, leading to various cellular effects.
Analyse Biochimique
Biochemical Properties
3-(Piperidin-4-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme NAD biosynthesis inhibitor FK866, where this compound participates in the synthesis of FK866, an inhibitor of NAD biosynthesis . This interaction highlights the compound’s potential in modulating cellular energy metabolism and redox states.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to impact the NAD biosynthesis pathway, which is crucial for maintaining cellular energy balance . By inhibiting NAD biosynthesis, this compound can alter cellular metabolism and energy production, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the enzyme involved in NAD biosynthesis, inhibiting its activity and thereby reducing NAD levels within the cell . This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained inhibition of NAD biosynthesis, resulting in prolonged alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit NAD biosynthesis without causing significant toxicity . At higher doses, it may induce toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the NAD biosynthesis pathway. It interacts with enzymes and cofactors that regulate NAD levels within the cell . By inhibiting NAD biosynthesis, the compound can alter metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox states.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biological effects . For example, the compound may localize to the mitochondria, where it can influence cellular energy metabolism and redox states.
Propriétés
IUPAC Name |
3-piperidin-4-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h7-8,10H,2-6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWZSCISJMQRGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600916 |
Source


|
| Record name | 3-(Piperidin-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103039-96-9 |
Source


|
| Record name | 3-(Piperidin-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

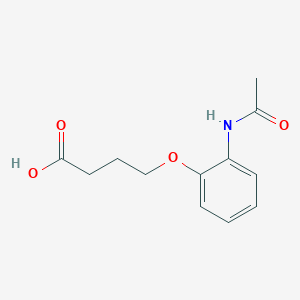


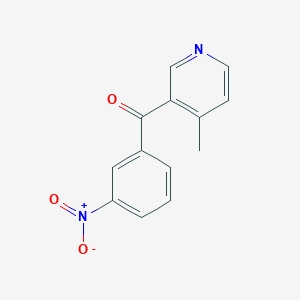
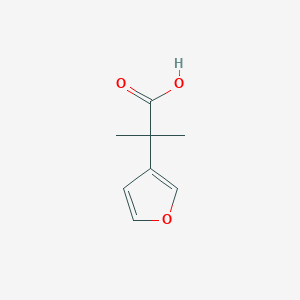
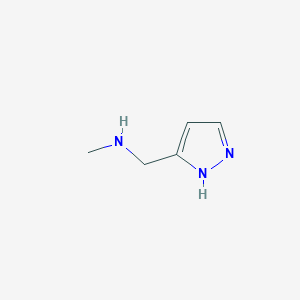



![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)


